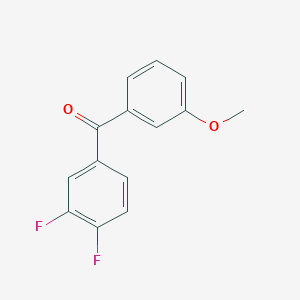

(3,4-Difluorophenyl)(3-methoxyphenyl)methanone

Description

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLLTNYAVZFOEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluorophenyl)(3-methoxyphenyl)methanone typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include:

Catalyst: Palladium(II) acetate or palladium(0) complexes.

Ligand: Triphenylphosphine or similar phosphine ligands.

Base: Potassium carbonate or sodium carbonate.

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Temperature: Typically between 80-100°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, which connects aryl halides with boronic acids. For example, fluorinated benzophenones are often prepared using catalysts like Pd(dba)₃ or Pd(OAc)₂, ligands such as SPhos or XPhos, and bases like K₃PO₄ or Na₂CO₃ . Table 1 highlights key optimization parameters for similar reactions:

| Factor | Optimal Conditions | Yield |

|---|---|---|

| Catalyst | [Pd(π-cinnamyl)Cl]₂ (10 mol%) | 84% |

| Ligand | L1 (20 mol%) | 84% |

| Base | Na₂CO₃ | 84% |

| Solvent | DMF | 84% |

Difluorocarbene Transfer

The compound may participate in difluorocarbene transfer reactions , common in fluorine chemistry. Such reactions often employ precursors like BrCF₂COOEt under palladium catalysis. For instance, [Pd(π-cinnamyl)Cl]₂ with ligand L1 and Na₂CO₃ in DMF at 90°C achieves high yields (84%) .

Catalyst and Ligand Effects

The choice of catalyst and ligand significantly impacts reaction efficiency. For example:

-

PdCl₂ or Pd(dba)₃ with DPPF ligand showed poor yields (trace to 5%) .

-

[Pd(π-cinnamyl)Cl]₂ with L1 ligand provided optimal results (84% yield) .

Base and Solvent Sensitivity

The reaction is highly sensitive to base choice:

Annulation Reactions

The ketone group in the compound enables intramolecular annulation to form heterocycles. For instance, in the presence of methanesulfonic acid (MSA) and NaI, ketones undergo aza-Michael addition followed by cyclization to form quinolines . This mechanism involves:

-

Acid-catalyzed activation of the carbonyl group.

-

Nucleophilic attack by amines or enolates.

-

Cyclization under thermal conditions (e.g., 110°C in EtOH) .

Electrophilic Aromatic Substitution

Fluorine atoms deactivate the ring, while the methoxy group activates specific positions. Potential reactions include acylation or nitration , guided by the directing effects of substituents. For example, Friedel-Crafts acylation might occur at the para position of the methoxyphenyl ring, depending on steric and electronic factors .

NMR Spectroscopy

The compound’s ¹H NMR and ¹³C NMR spectra reveal key features:

-

¹H NMR :

-

¹³C NMR :

Mass Spectrometry

HRMS data for similar compounds typically confirm the molecular formula (e.g., C₁₄H₁₀F₂O₂ with calculated mass 248.22 g/mol) .

Challenges and Limitations

Applications De Recherche Scientifique

Pharmaceutical Development

The compound has been explored for its potential in the development of pharmaceuticals, particularly in the context of cancer treatment. Research indicates that derivatives of similar structures can act as inhibitors of specific enzymes involved in cancer progression. For instance, studies on related compounds have shown their efficacy as inhibitors of lipoxygenases, which are enzymes implicated in inflammatory processes and cancer cell proliferation .

Synthetic Chemistry

In synthetic chemistry, (3,4-Difluorophenyl)(3-methoxyphenyl)methanone serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow chemists to modify and create new compounds with desired biological activities. The methodologies for synthesizing this compound often involve mechanochemical processes that enhance yield and reduce waste, demonstrating a commitment to sustainable chemistry practices .

Material Science

This compound has potential applications in material science due to its unique electronic properties. The difluorophenyl group can influence the electronic distribution within the molecule, making it suitable for applications in organic electronics and photonic devices. Research into similar compounds suggests that modifications can lead to materials with enhanced conductivity and stability under various conditions .

Case Study 1: Inhibition of Lipoxygenases

A study focused on the inhibitory effects of various substituted phenyl compounds on lipoxygenase enzymes revealed that certain structural modifications could significantly enhance inhibitory potency. The results indicated that compounds with methoxy and difluoro substitutions exhibited promising activity against these enzymes, suggesting that this compound could be a candidate for further investigation in drug design aimed at treating inflammation-related diseases .

Case Study 2: Synthesis and Environmental Impact

Research conducted on the synthesis of this compound highlighted its preparation via eco-friendly processes. The study reported an E-factor of 8.4 for traditional methods but showed that through solvent recovery techniques, this could be reduced to 2.1, demonstrating a significant improvement in environmental sustainability during synthesis .

Mécanisme D'action

The mechanism of action of (3,4-Difluorophenyl)(3-methoxyphenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Electronic and Reactivity Differences

- Fluorine vs. Methoxy Groups : Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring, enhancing stability and resistance to oxidation. In contrast, the methoxy group’s electron-donating effect increases reactivity in electrophilic substitutions (e.g., bromination) and may improve binding to biological targets ().

- Chlorine vs. Methoxy: Chlorine, being more electronegative than methoxy, increases lipophilicity and may elevate toxicity, as seen in safety data for (3-chlorophenyl)(3,4-difluorophenyl)methanone ().

Activité Biologique

(3,4-Difluorophenyl)(3-methoxyphenyl)methanone, also known by its CAS number 845780-97-4, is a compound of increasing interest due to its potential biological activities. This article summarizes the current understanding of its biological activity, including its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Synthesis

The compound features a methanone functional group with two aromatic rings: a difluorophenyl group and a methoxyphenyl group. The presence of fluorine atoms and a methoxy group may influence its electronic properties and biological interactions.

Synthesis Methods

Various synthetic routes have been explored to obtain this compound. Common methods include:

- Refluxing in solvents such as dichloromethane (DCM) and ethanol under acidic or basic conditions.

- Microwave-assisted synthesis , which has been shown to enhance yields and reduce reaction times.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : In vitro assays have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells at low micromolar concentrations. One study reported an IC50 value of approximately 1.71 µM against melanoma A375 cells, indicating potent antiproliferative activity .

- Mechanism of Action : The compound disrupts microtubule dynamics, similar to known mitotic inhibitors like colchicine. This disruption leads to aberrant mitotic spindle formation and cell cycle arrest at the G2/M phase .

Apoptosis Induction

The ability of this compound to induce apoptosis has been documented:

- Flow Cytometry Analysis : Studies have demonstrated that treatment with the compound results in a significant increase in early and late apoptotic cell populations when compared to control treatments .

- Cell Cycle Analysis : Treatment with this compound has been shown to cause an accumulation of cells in the G2/M phase, indicating its role as a mitotic inhibitor .

Anti-inflammatory Effects

In addition to anticancer properties, preliminary studies suggest potential anti-inflammatory effects :

- Compounds structurally related to this compound have been evaluated for their ability to inhibit neutrophil-mediated inflammation, showing promise for treating inflammatory diseases .

Case Studies

A notable case study involved the testing of this compound in vivo on murine models infected with Leishmania donovani:

- Efficacy Assessment : Mice treated with the compound showed reduced parasite load compared to untreated controls. This suggests potential for further development as an antileishmanial agent .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Anticancer Activity | IC50 ~ 1.71 µM against A375 melanoma cells |

| Mechanism | Disruption of microtubule dynamics |

| Apoptosis Induction | Significant increase in apoptotic cells |

| Cell Cycle Impact | Accumulation in G2/M phase |

| Anti-inflammatory Potential | Inhibition of neutrophil activity |

| In Vivo Efficacy | Reduced parasite load in Leishmania-infected mice |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,4-Difluorophenyl)(3-methoxyphenyl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-methoxyphenylacetyl chloride and 3,4-difluorobenzene under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃). Yield optimization requires precise control of temperature (typically 0–5°C to minimize side reactions) and stoichiometric ratios of the acylating agent to the aromatic substrate . Solvent choice (e.g., dichloromethane or nitrobenzene) also impacts reaction efficiency due to polarity effects on electrophilic substitution .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify fluorine-coupled splitting patterns in aromatic regions (e.g., 3,4-difluorophenyl protons appear as complex multiplets due to J-coupling with adjacent F atoms) .

- IR Spectroscopy : Confirm the carbonyl stretch (~1680–1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with exact mass matching C₁₄H₁₀F₂O₂ (calculated m/z 264.0696) .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 3,4-difluorophenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Computational studies (DFT) can map electron density distribution to predict regioselectivity. For example, meta-fluorine atoms reduce electron density at the para position, directing nucleophilic attacks to specific sites . Experimental validation via kinetic monitoring (e.g., HPLC or in-situ IR) under varying pH and temperature conditions is recommended .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzophenones?

- Methodological Answer :

- Data Harmonization : Compare assay conditions (e.g., cell lines, solvent controls) across studies. For instance, discrepancies in IC₅₀ values may arise from DMSO concentration differences affecting compound solubility .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or batch effects. Structural analogs (e.g., (4-Fluorophenyl)(3-hydroxyphenyl)methanone) can serve as positive controls to isolate substituent-specific effects .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with target proteins (e.g., COX-2). Parameterize fluorine atoms with accurate partial charge models (e.g., RESP charges derived from quantum mechanics) .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate hydrophobic interactions between fluorinated aryl groups and protein pockets .

Q. What experimental designs mitigate degradation issues during long-term stability studies?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH and analyze degradation products via LC-MS. Identify hydrolytic pathways (e.g., methoxy group demethylation) and stabilize formulations with antioxidants (e.g., BHT) .

- Light Exposure Controls : Use amber vials and UV-vis monitoring to track photo-oxidation of the benzophenone core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.